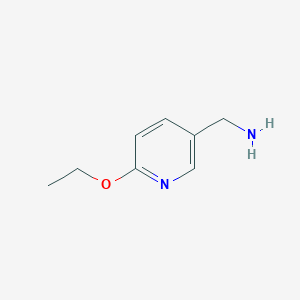
L-Eflornithine (monohydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-α-Difluoromethylornithine monohydrochloride, commonly known as L-DFMO monohydrochloride, is a fluorinated analogue of ornithine. Ornithine is a basic amino acid involved in the urea cycle, which helps eliminate excess nitrogen from the body. L-DFMO monohydrochloride is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-DFMO monohydrochloride involves the difluoromethylation of dibenzaldimine ornithine ester using reagents such as CHF3 and lithium bis(trimethylsilyl)amide (LiHMDS) . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-DFMO monohydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions
L-DFMO monohydrochloride primarily undergoes condensation reactions. For instance, it reacts with ninhydrin and phenylacetaldehyde to form a fluorescent product . This reaction is useful for the spectrofluorimetric determination of the compound in various samples.
Common Reagents and Conditions
Condensation Reactions: Ninhydrin and phenylacetaldehyde are common reagents.
Reaction Conditions: Optimal conditions include specific reagent volumes, buffer volume, pH value, heating time, and temperature.
Major Products
The major product formed from the condensation reaction with ninhydrin and phenylacetaldehyde is a fluorescent compound that can be measured spectrofluorimetrically .
Scientific Research Applications
L-DFMO monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent for studying polyamine biosynthesis.
Biology: Investigated for its role in inhibiting ornithine decarboxylase, affecting cell proliferation.
Medicine: Approved for treating African sleeping sickness and reducing unwanted facial hair (hirsutism).
Industry: Utilized in the formulation of pharmaceutical creams for hirsutism.
Mechanism of Action
L-DFMO monohydrochloride exerts its effects by irreversibly inhibiting ornithine decarboxylase, the first enzyme in the polyamine biosynthesis pathway . This inhibition leads to a decrease in polyamine levels, which are essential for cell proliferation. The compound’s mechanism involves binding to the enzyme’s active site, preventing the conversion of ornithine to putrescine .
Comparison with Similar Compounds
Similar Compounds
D-α-Difluoromethylornithine: Another enantiomer of difluoromethylornithine with similar inhibitory effects on ornithine decarboxylase.
Eflornithine: A racemic mixture of both enantiomers, used in similar medical applications.
Uniqueness
L-DFMO monohydrochloride is unique due to its higher affinity for ornithine decarboxylase compared to its D-enantiomer . This higher affinity makes it more potent in inhibiting the enzyme, leading to more effective therapeutic outcomes .
Properties
Molecular Formula |
C6H13ClF2N2O2 |
|---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1 |
InChI Key |
VKDGNNYJFSHYKD-FYZOBXCZSA-N |
SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


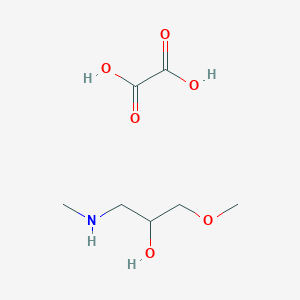
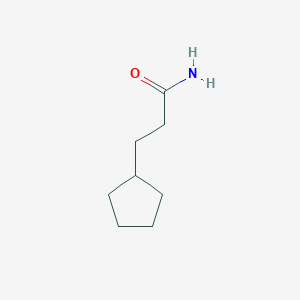


![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)

![N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703507.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2703509.png)
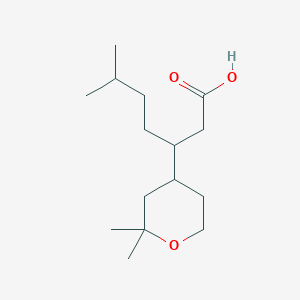
amine hydrochloride](/img/structure/B2703512.png)
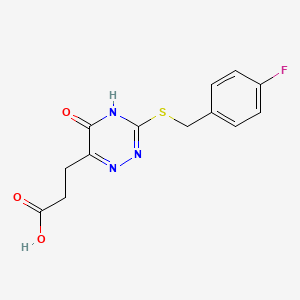
![4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2703516.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2703518.png)
